An In-depth Technical Guide to the Chemical Properties of Boc-D-Asp(OtBu)-OH
An In-depth Technical Guide to the Chemical Properties of Boc-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-tert-butyl ester, commonly abbreviated as Boc-D-Asp(OtBu)-OH, is a pivotal building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. Its unique dual-protection strategy, employing the Boc group for the α-amine and a tert-butyl ester for the side-chain carboxyl group, offers chemists precise control during the stepwise assembly of peptide chains. This guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and logical workflows to navigate its application in research and development.
Core Chemical and Physical Properties
Boc-D-Asp(OtBu)-OH is a white to off-white crystalline powder.[1] Its structure features two acid-labile protecting groups, which is fundamental to its utility in Boc-based solid-phase peptide synthesis (SPPS).[2] The tert-butoxycarbonyl (Boc) group on the α-amine is readily removed with mild acids like trifluoroacetic acid (TFA), while the tert-butyl (OtBu) ester protecting the β-carboxyl group requires stronger acidic conditions for cleavage, typically during the final cleavage of the peptide from the resin.[3] This orthogonality is a cornerstone of its application.
Quantitative Data Summary
The following table summarizes the key quantitative properties of Boc-D-Asp(OtBu)-OH, compiled from various suppliers and databases. Note that some values may be for the L-enantiomer, Boc-L-Asp(OtBu)-OH, but are included for comparative purposes as the physical properties are generally identical.
| Property | Value | References |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-(tert-butoxy)-4-oxobutanoic acid | [4] |
| Synonyms | Boc-D-aspartic acid 4-tert-butyl ester, N-Boc-D-Aspartic acid β-t-butyl ester | [5][6] |
| CAS Number | 155542-33-9 | [6] |
| Molecular Formula | C13H23NO6 | [1][6] |
| Molecular Weight | 289.32 g/mol | [2][6] |
| Appearance | White to off-white powder | [1][7] |
| Melting Point | 64-67 °C | [1][2] |
| Optical Rotation [α]20/D | -2.0±0.4°, c = 1% in methanol (for L-isomer: +2.0±0.4°) | [2] |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][8][9] Slightly soluble in water.[9] | |
| Storage Temperature | 2-8°C, desiccated | [1][2][8] |
Experimental Protocols
The primary application of Boc-D-Asp(OtBu)-OH is in solid-phase peptide synthesis (SPPS). Below are generalized protocols for its incorporation into a peptide chain and the subsequent deprotection steps.
Protocol 1: Coupling of Boc-D-Asp(OtBu)-OH in SPPS
This protocol outlines the standard procedure for attaching a Boc-D-Asp(OtBu)-OH residue to a growing peptide chain on a solid support (resin).
-
Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Deprotection (if applicable): If the N-terminus is protected (e.g., with a Boc group from the previous cycle), it is deprotected using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This is followed by neutralization with a base such as diisopropylethylamine (DIEA) in DCM.
-
Activation: In a separate vessel, Boc-D-Asp(OtBu)-OH (typically 2-4 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF or DCM and adding a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt). A base like DIEA is often added to facilitate the reaction.
-
Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction.
Protocol 2: Final Cleavage and OtBu Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the OtBu group from the D-aspartic acid residue.
-
Resin Preparation: The dried peptide-resin is placed in a reaction vessel.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared. A common cocktail for peptides with stable residues is Reagent K, which consists of TFA/water/phenol/thioanisole/ethanedithiol (82.5:5:5:5:2.5). The specific composition can be adjusted based on the peptide sequence.
-
Cleavage Reaction: The cleavage cocktail is added to the resin. The reaction is typically stirred for 2-4 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc and OtBu protecting groups.
-
Peptide Precipitation: The reaction mixture is filtered to remove the resin. The filtrate, containing the peptide, is added to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold ether, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Chemical Considerations and Workflows
Aspartimide Formation
A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a five-membered succinimide ring, known as an aspartimide.[10][11] This can occur under both acidic and basic conditions but is particularly prevalent during the basic piperidine treatment used for Fmoc-group removal in Fmoc-based SPPS.[10] While less of a concern during the acidic deprotection steps of Boc-SPPS, it can still occur, especially in sequences prone to this rearrangement (e.g., Asp-Gly, Asp-Ser).[3][12] Aspartimide formation is problematic as it can lead to racemization and the formation of β-aspartyl peptide impurities.[10]
The use of the bulky tert-butyl ester on the side chain of Boc-D-Asp(OtBu)-OH helps to sterically hinder this side reaction compared to less bulky protecting groups.[13]
Logical Workflows
The following diagrams illustrate the logical workflows for the use of Boc-D-Asp(OtBu)-OH in peptide synthesis, highlighting the key decision points and processes.
References
- 1. Boc-Asp(OtBu)-OH|lookchem [lookchem.com]
- 2. Boc-Asp(OtBu)-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. parchem.com [parchem.com]
- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 10. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
